molecular formula C18H17ClN4O2 B2820251 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-36-2

1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2820251
CAS No.: 878734-36-2
M. Wt: 356.81
InChI Key: ZKGXOGYBTHAQTQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 2-ethoxyphenyl group at position 3. Its molecular structure combines electron-withdrawing (chlorine) and electron-donating (ethoxy) substituents, which influence its physicochemical properties, such as solubility and lipophilicity. The compound’s synthesis typically involves cyclization and coupling reactions, with structural confirmation via spectroscopic methods (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR) and X-ray crystallography .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-16-11-7-5-9-14(16)20-18(24)17-12(2)23(22-21-17)15-10-6-4-8-13(15)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGXOGYBTHAQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-chlorophenyl azide, and the alkyne component is 2-ethoxyphenylacetylene.

    Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of copper(I) catalysts for the cycloaddition step to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antifungal, or anticancer agent due to the biological activity of triazole derivatives.

    Agriculture: The compound may be used in the development of new pesticides or herbicides.

    Materials Science: Triazole derivatives are investigated for their use in creating new materials with unique properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical in biological pathways, such as cytochrome P450 enzymes or G-protein coupled receptors.

    Pathways Involved: The compound may inhibit or activate these targets, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole-carboxamide derivatives:

Compound Name Substituents (Triazole Positions) Key Features Synthesis Yield Biological/Physicochemical Notes Reference
1-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 2-Cl-Ph; 4: CONH-2-EtO-Ph; 5: Me Combines Cl (electron-withdrawing) and EtO (electron-donating) groups Not reported Enhanced solubility due to ethoxy group
1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3c) 1: 2-F-Ph; 4: CONH₂; 5: Me Fluorine substitution (smaller, more electronegative than Cl) 88% Lower lipophilicity vs. Cl analog
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3d) 1: 4-F-Ph; 4: CONH₂; 5: Me Para-F substitution alters electronic distribution 89% Potential for altered target binding
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 4-iPr-Ph; 4: CONH-2-EtO-Ph; 5: Me Bulky isopropyl group increases steric hindrance Not reported Reduced solubility, higher lipophilicity
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide 1: 4-Cl-Ph; 4: CONH-(CH₂)₂NH₂; 5: Me Aminoethyl group introduces H-bonding capability 88% Improved aqueous solubility
1-(4-Methylphenyl)-5-methyl-N-(substituted)-1H-1,2,3-triazole-4-carboxamide 1: 4-Me-Ph; 4: CONH-R (variable substituents) Methyl group reduces electronegativity vs. Cl/F Not reported Tunable activity via R-group modification

Key Observations:

The 2-ethoxyphenyl carboxamide moiety improves solubility relative to isopropylphenyl () or unsubstituted phenyl groups .

Synthetic Efficiency: Fluorinated analogs (3c, 3d) achieve high yields (~88–89%) via optimized cyclization protocols, suggesting similar methodologies could apply to the target compound . The aminoethyl derivative () demonstrates the feasibility of introducing polar functional groups without compromising yield .

Biological Implications :

  • Ethoxy groups (target compound) may enhance bioavailability compared to methyl or halogen substituents due to improved solubility .
  • Chlorine at the 2-position (vs. 4-position in ) could influence steric interactions in target binding pockets .

Structural Characterization :

  • Single-crystal X-ray analysis (e.g., ) and software like SHELXL () are critical for confirming triazole ring conformation and substituent orientation .

Biological Activity

1-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 878734-36-2
  • Molecular Weight : 356.81 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorophenyl group and an ethoxyphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various signaling pathways:

  • Enzyme Inhibition : The compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular responses such as proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds within the triazole family exhibit significant anticancer activity. A study highlighted that derivatives similar to this compound showed promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
5iH4606.06
9MCF-71.1
9HCT-1162.6
9HepG21.4

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds demonstrate their effectiveness against these pathogens:

CompoundMIC (µmol/mL)Target Organism
Triazole Hybrid0.0063E. coli
Triazole Hybrid-S. aureus

These results indicate that the compound could serve as a potential antimicrobial agent, warranting further investigation into its clinical applications .

Case Studies

Several studies have synthesized and evaluated various triazole derivatives for their biological activities:

  • Synthesis and Evaluation : One study synthesized several triazole derivatives and tested them for anticancer and antimicrobial activities. Compounds demonstrated significant antiproliferative effects against cancer cell lines and good inhibition against microbial strains .
  • Mechanistic Insights : Another study focused on understanding the molecular mechanisms behind the anticancer effects of triazole compounds, revealing that they activate apoptotic pathways and induce oxidative stress in cancer cells .

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